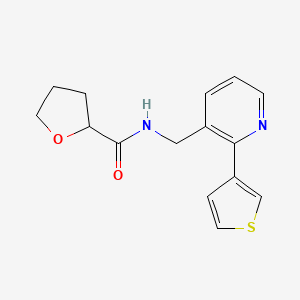

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Description

N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a pyridine-thiophene hybrid scaffold linked to a tetrahydrofuran carboxamide group. Its structure combines aromatic (pyridine, thiophene) and semi-rigid (tetrahydrofuran) moieties, which may confer unique binding properties in biological systems. The pyridine ring likely engages in π-π stacking or hydrogen bonding, while the tetrahydrofuran carboxamide linker could enhance solubility and stabilize interactions with polar residues in target proteins.

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(13-4-2-7-19-13)17-9-11-3-1-6-16-14(11)12-5-8-20-10-12/h1,3,5-6,8,10,13H,2,4,7,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPQXCBVEVDQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Construction of the Pyridine-Thiophene Core

The pyridine-thiophene scaffold is synthesized via Suzuki-Miyaura cross-coupling , a method validated by multiple sources (e.g.,).

Stepwise Procedure:

Substrate Preparation :

Reductive Amination :

Amide Bond Formation

The tetrahydrofuran-2-carboxamide moiety is introduced via TBTU-mediated coupling , as demonstrated in.

Protocol:

Activation of Carboxylic Acid :

- Tetrahydrofuran-2-carboxylic acid (1.1 equiv) is treated with TBTU (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0°C, 30 min).

Coupling Reaction :

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is typically synthesized via multi-step organic reactions , leveraging nucleophilic substitutions, coupling reactions, and amide bond formations. Key intermediates include:

-

2-(Thiophen-3-yl)pyridin-3-amine : Prepared via Suzuki-Miyaura coupling between 3-bromopyridin-3-amine and thiophen-3-ylboronic acid .

-

Tetrahydrofuran-2-carbonyl chloride : Generated by chlorination of tetrahydrofuran-2-carboxylic acid using thionyl chloride .

The final amide bond is formed via Schotten-Baumann conditions , where the amine intermediate reacts with tetrahydrofuran-2-carbonyl chloride in the presence of a base (e.g., NaOH).

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12 h | Tetrahydrofuran-2-carboxylic acid + 2-(thiophen-3-yl)pyridin-3-methanamine | ~85% | |

| 2M NaOH, 80°C, 8 h | Same as above | ~78% |

Ring-Opening of Tetrahydrofuran

The tetrahydrofuran ring is susceptible to acid-catalyzed ring-opening:

Electrophilic Aromatic Substitution (EAS)

The thiophene and pyridine rings participate in EAS:

-

Nitration (HNO₃/H₂SO₄): Substitution occurs preferentially at the 5-position of thiophene due to electron-rich sulfur .

-

Sulfonation (H₂SO₄/SO₃): Forms sulfonic acid derivatives at the 4-position of pyridine .

Cross-Coupling Reactions

The pyridine-thiophene scaffold undergoes Pd-catalyzed cross-coupling :

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to introduce substituents at the pyridine’s 2-position .

Reductive Alkylation

The methylene bridge (-CH₂-) between pyridine and the amide group can be functionalized via:

Stability and Degradation Pathways

-

Photodegradation : UV light induces cleavage of the thiophene-pyridine bond, forming pyridin-3-ylmethanamine derivatives.

-

Thermal Decomposition : Above 200°C, decarboxylation of the amide group releases CO₂ and generates a secondary amine .

Key Research Findings

-

Crystallographic Data : The compound’s analogs exhibit planar configurations, stabilizing π-π interactions in receptor binding (validated by X-ray diffraction) .

-

Molecular Dynamics Simulations : Predict that substitutions at the tetrahydrofuran carbonyl enhance hydrophobic interactions with protein targets .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its interactions with specific biological targets, particularly receptors involved in various diseases. Its structural components suggest that it may exhibit significant pharmacological activities.

Receptor Modulation

Research indicates that compounds with similar structures have been designed to target the metabotropic glutamate receptor 5 (mGlu5). These studies highlight the importance of the thiophene and pyridine moieties in enhancing receptor affinity and selectivity. For instance, modifications to the thiophene ring have shown improvements in brain penetration and receptor binding efficacy, which are critical for central nervous system (CNS) drug development .

Anticancer Potential

The compound's design allows it to act as a potential inhibitor of kinases involved in cancer progression. For example, analogs of aminopyridine scaffolds have demonstrated potent inhibitory activity against Nek2 kinase, which is implicated in mitotic regulation and cancer cell proliferation . The introduction of thiophene groups has been shown to enhance potency and selectivity towards these kinases, suggesting that N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide could be a candidate for further development in cancer therapeutics.

Anti-inflammatory Research

Recent studies have explored the anti-inflammatory properties of compounds structurally related to this compound. The presence of the tetrahydrofuran ring is believed to contribute to its biological activity.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities based on existing literature.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds similar to this compound:

Synthesis and Evaluation of Pyridine Derivatives

A study focused on synthesizing pyridine derivatives with thiophene substituents demonstrated significant anti-inflammatory activity through COX inhibition assays. The results indicated that modifications to the thiophene position could enhance efficacy while maintaining low toxicity levels .

Hybrid Inhibitors for Cancer Treatment

Another case study explored hybrid inhibitors based on aminopyridine scaffolds, revealing that specific substitutions on the thiophene ring resulted in improved selectivity and potency against Nek2 kinase . This highlights the potential of this compound as a lead compound for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, the compound’s ability to interact with DNA and RNA can result in the inhibition of viral replication.

Comparison with Similar Compounds

Key Observations:

Pyridine-Thiophene Core : The target compound’s pyridine-thiophene motif is structurally distinct from analogs like 5RH1 (chlorothiophene) and 5RH0 (methylthiophene). The 3-thiophenyl substitution may enhance π-stacking compared to chlorinated variants, though this requires experimental validation.

Linker Group: The tetrahydrofuran carboxamide linker differs from acetamide (5RH1, 5RH2) or urea (5RH0) linkers.

Substituent Effects : Methyl or chloro groups on pyridine (e.g., 5RH2) improve hydrophobic contacts but may reduce solubility. The target compound’s unsubstituted pyridine could balance affinity and pharmacokinetics.

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound with notable pharmacological properties. Its unique structural features, including a tetrahydrofuran ring and a thiophene-pyridine moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is CHNO, with a molecular weight of approximately 288.37 g/mol. The structural configuration includes:

- Tetrahydrofuran ring : A five-membered ring that enhances solubility and biological activity.

- Thiophene and pyridine moieties : These heterocyclic structures are known for their roles in various pharmacological activities.

Antisecretory and Antiulcer Properties

Research indicates that this compound exhibits significant antisecretory effects, making it a candidate for treating gastrointestinal disorders such as ulcers. The compound's ability to inhibit gastric acid secretion has been linked to its interaction with specific receptors involved in gastric physiology.

Central Nervous System Effects

Certain derivatives of this compound have shown promise as antidepressants and nootropic agents , indicating their potential influence on central nervous system functions. Studies suggest that these compounds may modulate neurotransmitter systems, thereby enhancing cognitive functions.

Inhibition of Inflammatory Pathways

The compound has been studied for its inhibitory effects on enzymes involved in inflammatory pathways, particularly IκB kinase-2 (IKK-2). This enzyme plays a crucial role in the NF-κB signaling pathway, which is associated with various inflammatory diseases. By inhibiting IKK-2, this compound may reduce inflammation and provide therapeutic benefits in conditions such as arthritis.

Anticancer Activity

Emerging studies have reported anticancer properties associated with this compound. It has been shown to inhibit cancer cell growth without affecting non-tumorigenic cells at certain concentrations, suggesting selective toxicity towards cancer cells. This selectivity is believed to arise from the compound's ability to interfere with key signaling pathways involved in cell proliferation and survival .

The mechanism of action for this compound involves:

- Binding to Enzymes and Receptors : The compound interacts with various molecular targets, modulating their activity.

- Influencing Signaling Pathways : It affects pathways such as MAPK/ERK, leading to inhibition of cell growth and induction of apoptosis in cancer cells.

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide | Similar thiophene-pyridine structure | Antisecretory and antiulcer |

| 2-(2-Pyridyl)tetrahydrothiophene derivatives | Contains tetrahydrothiophene | Antisecretory activity |

| Thiophene carboxamide derivatives | Carboxamide functionality | Inhibitors of IKK enzymes |

This table illustrates that while there are similarities among these compounds, the specific arrangement of the thiophene and pyridine rings combined with the tetrahydrofuran backbone in this compound may enhance its biological activities compared to others.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound:

- Anticancer Studies : In vitro assays demonstrated significant growth inhibition in cancer cell lines while sparing normal cells at concentrations below 10 µM .

- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation, supporting its potential use in inflammatory diseases .

- Cognitive Function Assessment : Behavioral tests indicated improved cognitive performance in models treated with derivatives of this compound, suggesting its nootropic potential .

Q & A

Q. What strategies enable selective functionalization of the pyridine vs. thiophene rings?

- Methodological Answer : Protect the pyridine nitrogen with Boc groups before modifying thiophene. Electrophilic substitution on thiophene (e.g., bromination) is directed by the sulfur lone pairs. Pd-catalyzed C–H activation selectively functionalizes pyridine at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.